molecular formula C26H45NS2Sn2 B13115739 (7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane

(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane

Cat. No.: B13115739
M. Wt: 673.2 g/mol
InChI Key: PZRWNUWNXCYMMN-UHFFFAOYSA-N
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Description

(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane: is a complex organotin compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane typically involves multiple steps, including the formation of the tricyclic core and subsequent functionalization with organotin groups. The synthetic route may involve:

    Formation of the Tricyclic Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the tricyclic structure.

    Functionalization with Organotin Groups:

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the oxidation state of the tin atoms.

    Substitution: The trimethylstannyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield organotin oxides, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing other organotin compounds and as a catalyst in organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug delivery systems due to its unique structure.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its organotin content.

Mechanism of Action

The mechanism of action of (7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane involves its interaction with molecular targets and pathways. The compound’s organotin groups can interact with biological molecules, potentially disrupting cellular processes. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[63002,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane is unique due to its specific tricyclic structure and the presence of multiple trimethylstannyl groups

Properties

Molecular Formula

C26H45NS2Sn2

Molecular Weight

673.2 g/mol

IUPAC Name

(7-dodecyl-10-trimethylstannyl-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraen-4-yl)-trimethylstannane

InChI

InChI=1S/C20H27NS2.6CH3.2Sn/c1-2-3-4-5-6-7-8-9-10-11-14-21-17-12-15-22-19(17)20-18(21)13-16-23-20;;;;;;;;/h12-13H,2-11,14H2,1H3;6*1H3;;

InChI Key

PZRWNUWNXCYMMN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN1C2=C(C3=C1C=C(S3)[Sn](C)(C)C)SC(=C2)[Sn](C)(C)C

Origin of Product

United States

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